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Introduction

BMS-986143 is a potent and reversible inhibitor of Bruton's tyrosine kinase (BTK), a key
enzyme in B-cell receptor and cytokine receptor signaling pathways.[1][2][3] Dysregulation of
BTK activity is implicated in various autoimmune diseases, making it a compelling therapeutic
target.[2] This document provides detailed application notes and protocols for the in vitro kinase
panel screening of BMS-986143 to characterize its potency and selectivity.

Data Presentation: Kinase Inhibitory Profile of BMS-
986143

The following table summarizes the in vitro inhibitory activity of BMS-986143 against a panel of
kinases. The data is presented as IC50 values, which represent the concentration of the
inhibitor required to reduce the kinase activity by 50%.
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Kinase Target IC50 (nM)
BTK 0.26

TEC 3

BLK 5

BMX 7

TXK 10

FGR 15

YES1 19

ITK 21

Data sourced from MedchemExpress.[4]

Experimental Protocols

A detailed methodology for determining the in vitro kinase inhibitory activity of BMS-986143 is
provided below. This protocol is a representative example based on common industry practices
for kinase inhibitor profiling, such as radiometric or fluorescence-based assays.

Protocol: In Vitro Kinase Inhibition Assay (Radiometric
Filter Binding Assay)

1. Objective: To determine the IC50 value of BMS-986143 against a panel of purified kinases
by measuring the incorporation of radiolabeled phosphate ([y-3P]JATP) into a generic or specific
substrate.

2. Materials and Reagents:
e Kinases: Purified recombinant human kinases (e.g., BTK, TEC, BLK, etc.).
o Substrates: Appropriate peptide or protein substrates for each kinase.

e Inhibitor: BMS-986143, dissolved in 100% DMSO to create a stock solution (e.g., 10 mM).
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Assay Buffer: Typically contains Tris-HCI (pH 7.5), MgClz, MnClz, DTT, and BSA. The exact
composition may vary depending on the specific kinase.

ATP: Adenosine triphosphate, both non-radiolabeled ("cold") and radiolabeled ([y-33P]ATP).
Assay Plates: 96-well or 384-well plates.
Filter Plates: Multi-well filter plates with a phosphocellulose membrane.
Stop Solution: Phosphoric acid solution (e.g., 0.75%).
Scintillation Fluid: A solution that emits light when it interacts with radioactive particles.
Microplate Scintillation Counter: An instrument to measure the radioactivity.
. Assay Procedure:
Compound Preparation:

o Prepare a serial dilution of BMS-986143 in 100% DMSO. A typical 10-point, 3-fold serial
dilution starting from 1 uM would cover a broad concentration range.

o Further dilute the compound solutions into the assay buffer. The final DMSO concentration
in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.

Kinase Reaction:

o

Add the diluted BMS-986143 or DMSO (for control wells) to the assay plate.
o Add the kinase and substrate solution to each well.

o Initiate the kinase reaction by adding a mixture of cold and [y-33P]ATP. The final ATP
concentration should be close to the Km value for each specific kinase to ensure accurate
IC50 determination.

o Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a predetermined
time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase
reaction.
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e Reaction Termination and Signal Detection:

o Terminate the reaction by spotting the reaction mixture onto the phosphocellulose filter
plate. The phosphorylated substrate will bind to the membrane.

o Wash the filter plate multiple times with the phosphoric acid stop solution to remove
unincorporated [y-33P]ATP.

o Dry the filter plate.

o Add scintillation fluid to each well.

o Measure the radioactivity in each well using a microplate scintillation counter.
4. Data Analysis:

e The raw data (counts per minute, CPM) is used to determine the percentage of kinase
inhibition for each concentration of BMS-986143.

e The percentage of inhibition is calculated using the following formula: % Inhibition = 100 * (1
- (Sample_CPM - Min_CPM) / (Max_CPM - Min_CPM))

o Sample_CPM: CPM from wells with the inhibitor.

o Min_CPM: CPM from wells with no kinase activity (background).

o Max_CPM: CPM from wells with kinase activity but no inhibitor (vehicle control).
» Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

o Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis to
determine the IC50 value.

Visualizations
Experimental Workflow
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Caption: Workflow for in vitro kinase panel screening of BMS-986143.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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